molecular formula C14H8N2O B1422160 3-Cyano-5-(4-cyanophenyl)phenol CAS No. 1261949-21-6

3-Cyano-5-(4-cyanophenyl)phenol

Cat. No. B1422160
M. Wt: 220.23 g/mol
InChI Key: DIJDJBUVDVMXFR-UHFFFAOYSA-N
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Description

“3-Cyano-5-(4-cyanophenyl)phenol” is a chemical compound with the CAS Number: 1261949-21-6 . Its IUPAC name is 5-hydroxy[1,1’-biphenyl]-3,4’-dicarbonitrile . The molecular weight of this compound is 220.23 .


Molecular Structure Analysis

The molecular formula of “3-Cyano-5-(4-cyanophenyl)phenol” is C14H8N2O . The InChI Code is 1S/C14H8N2O/c15-8-10-1-3-12(4-2-10)13-5-11(9-16)6-14(17)7-13/h1-7,17H .

Scientific Research Applications

Materials Science and Organic Synthesis

  • Structural Analysis : The structure of related compounds, such as 4CNPD [3-(4-cyanophenyl)-2-(diphenylmethyleneamino)propenonitrile], reveals discrete Z diastereomeric molecules packed by van der Waals forces, highlighting the potential for designing molecular materials with specific optical or electronic properties (Angelova, Macíček, & Dryanska, 1993).

  • Photoluminescent Materials : The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene leads to the formation of a new class of photoluminescent material, which may include derivatives of "3-Cyano-5-(4-cyanophenyl)phenol". This process involves the formation of π-conjugated oligoaminothiophenes exhibiting photoluminescence, indicating potential applications in optoelectronic devices (Ekinci, Horasan, Altundas, & Demir, 2000).

  • Antioxidant and Anti-inflammatory Properties : Although not directly related to "3-Cyano-5-(4-cyanophenyl)phenol", research on similar phenolic compounds reveals their significant antioxidant and anti-inflammatory activities. This suggests potential biomedical applications for phenolic compounds in treating inflammation and oxidative stress-related disorders (Weber et al., 2002).

  • Coordination Networks : Studies on coordination networks involving cyanophenyl-substituted compounds and silver(I) salts demonstrate the influence of ligand symmetry and molecular dipole moments on the solid-state structures. This research provides insights into the design of coordination polymers for catalysis, gas storage, or separation applications (Choe et al., 1999).

properties

IUPAC Name

3-(4-cyanophenyl)-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-8-10-1-3-12(4-2-10)13-5-11(9-16)6-14(17)7-13/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJDJBUVDVMXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684639
Record name 5-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(4-cyanophenyl)phenol

CAS RN

1261949-21-6
Record name [1,1′-Biphenyl]-3,4′-dicarbonitrile, 5-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261949-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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